molecular formula C18H30ClN3O5 B12766519 Bambuterol hydrochloride, (R)- CAS No. 662138-63-8

Bambuterol hydrochloride, (R)-

Cat. No.: B12766519
CAS No.: 662138-63-8
M. Wt: 403.9 g/mol
InChI Key: LBARATORRVNNQM-RSAXXLAASA-N
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Description

Bambuterol hydrochloride, ®- is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other lung diseases associated with bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active drug terbutaline .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bambuterol hydrochloride involves several steps. Initially, 3’,5’-dihydroxyacetophenone reacts with dimethylcarbamoyl chloride in the presence of a base at 50-95°C to form bis-3,5-(N,N-dimethylcarbamoyloxy)-acetophenone. This intermediate is then halogenated with bromine to produce bis-3’,5’-(N,N-dimethylcarbamoyloxy)-2-bromoacetophenone. The final step involves the reaction of this compound with sodium borohydride and 5-butylamine under reflux conditions to yield bambuterol hydrochloride .

Industrial Production Methods

Industrial production of bambuterol hydrochloride follows similar synthetic routes but is optimized for higher yield and safety. The process involves controlled reaction conditions and the use of solvents like dioxane, methanol, and ethyl acetate to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Bambuterol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halogenation, sodium borohydride for reduction, and various bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include terbutaline, which is the active metabolite of bambuterol hydrochloride, and other intermediate compounds used in its synthesis .

Scientific Research Applications

Bambuterol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of beta2-adrenoceptor agonists and their synthetic pathways.

    Biology: Research on its effects on cellular pathways and receptor interactions is ongoing.

    Medicine: It is extensively studied for its therapeutic effects in treating asthma and bronchospasm.

    Industry: It is used in the development of new bronchodilator drugs and formulations

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bambuterol hydrochloride is unique in its long-acting nature and its role as a prodrug of terbutaline. This allows for sustained therapeutic effects and improved patient compliance compared to other similar compounds .

Properties

CAS No.

662138-63-8

Molecular Formula

C18H30ClN3O5

Molecular Weight

403.9 g/mol

IUPAC Name

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H/t15-;/m0./s1

InChI Key

LBARATORRVNNQM-RSAXXLAASA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Origin of Product

United States

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